Home > Products > Screening Compounds P143458 > 3-Bromo Carbidopa
3-Bromo Carbidopa - 1246819-09-9

3-Bromo Carbidopa

Catalog Number: EVT-1450053
CAS Number: 1246819-09-9
Molecular Formula: C10H13BrN2O4
Molecular Weight: 305.128
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo Carbidopa is a brominated derivative of Carbidopa, which is primarily used in the treatment of Parkinson's disease. Carbidopa functions as a peripheral decarboxylase inhibitor, preventing the conversion of levodopa to dopamine outside the central nervous system, thereby enhancing the efficacy of levodopa therapy. The introduction of bromine into the Carbidopa structure may modify its pharmacological properties and improve its therapeutic profile.

Source

The compound can be synthesized through various methods, primarily involving bromination reactions of Carbidopa. The synthesis processes have been documented in patent literature and chemical databases, indicating its relevance in pharmaceutical research and development .

Classification

3-Bromo Carbidopa falls under the category of pharmaceutical compounds, specifically as a derivative of amino acids and their analogs. It is classified as a brominated organic compound, which may exhibit altered biological activities compared to its parent compound, Carbidopa.

Synthesis Analysis

Methods

The synthesis of 3-Bromo Carbidopa typically involves the bromination of Carbidopa using brominating agents such as bromine or N-bromosuccinimide. The reaction conditions are crucial to ensure selective bromination without over-bromination.

Technical Details

  1. Bromination Reaction:
    • Reagents: Bromine or N-bromosuccinimide (NBS).
    • Solvent: An appropriate solvent such as dichloromethane or acetonitrile is often used.
    • Temperature Control: The reaction is generally conducted at low temperatures to minimize side reactions and ensure selectivity.
    • Yield Optimization: Post-reaction purification methods like crystallization or chromatography are employed to obtain high-purity 3-Bromo Carbidopa.
Molecular Structure Analysis

Structure

3-Bromo Carbidopa retains the core structure of Carbidopa with a bromine atom substituted at the 3-position on the aromatic ring. The molecular formula is C10H12BrN3O4C_{10}H_{12}BrN_3O_4 and it has a molecular weight of approximately 303.12 g/mol.

Data

  • Molecular Weight: 303.12 g/mol
  • Melting Point: Specific melting point data for 3-Bromo Carbidopa may vary based on synthesis conditions but is generally around 194 °C for related compounds .
Chemical Reactions Analysis

Reactions

3-Bromo Carbidopa can undergo various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to diverse derivatives.
  • Reduction Reactions: Reduction of the bromine atom can yield different amine derivatives.
  • Oxidation Reactions: The compound may also participate in oxidation reactions under specific conditions.

Technical Details

  • Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically conducted in polar solvents.
  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate can facilitate oxidation reactions.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are often employed for reduction processes.
Mechanism of Action

Process

The mechanism by which 3-Bromo Carbidopa exerts its effects is likely similar to that of Carbidopa, functioning primarily as a decarboxylase inhibitor. By inhibiting the enzyme aromatic L-amino acid decarboxylase, it prevents the conversion of levodopa into dopamine outside the central nervous system.

Data

This inhibition leads to increased levels of levodopa in the bloodstream, allowing more levodopa to cross the blood-brain barrier, where it can be converted into dopamine. This process enhances dopaminergic activity in patients with Parkinson's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong nucleophiles; potential for substitution reactions due to the presence of the bromine atom.

Relevant analyses indicate that modifications such as bromination can influence solubility and reactivity profiles compared to non-brominated counterparts .

Applications

Scientific Uses

3-Bromo Carbidopa is primarily utilized in pharmaceutical research, particularly in studies aimed at enhancing the therapeutic efficacy of Parkinson's disease treatments. Its unique properties may make it suitable for:

  • Developing new formulations that improve bioavailability or reduce side effects.
  • Investigating metabolic pathways related to brominated compounds in pharmacology.
  • Serving as an analytical standard in quality control processes for Carbidopa formulations .
Introduction to 3-Bromo Carbidopa

Historical Context and Discovery

The discovery of 3-Bromo Carbidopa is intrinsically linked to the development and large-scale synthesis of Carbidopa (Lodosyn®), a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Carbidopa was first synthesized in the 1960s and gained FDA approval in the 1970s for use in combination with Levodopa to treat Parkinson’s disease [3] [8]. During the optimization of industrial Carbidopa synthesis routes—which typically involve multi-step chemical processes starting from vanillin or similar precursors—researchers identified several brominated derivatives as unintended byproducts [5] [6].

Among these derivatives, 3-Bromo Carbidopa emerged as a structurally characterized impurity. It arises specifically during bromination steps designed to introduce halogen atoms into intermediate molecules or via the unintended bromination of the Carbidopa molecule itself, particularly when harsh reagents or non-optimized reaction conditions are employed. Its identification coincided with advancements in analytical chromatography in the late 20th and early 21st centuries, which enabled the detection and structural elucidation of trace-level synthetic impurities in active pharmaceutical ingredients (APIs) [6] [10]. This compound was assigned the CAS Registry Number 1246819-09-9, formalizing its identity within chemical databases [10].

Structural Relationship to Carbidopa and Levodopa

3-Bromo Carbidopa shares the core structural framework of Carbidopa but possesses a distinct modification that profoundly impacts its chemical behavior.

  • Core Scaffold: Both Carbidopa and 3-Bromo Carbidopa are derivatives of the amino acid phenylalanine. They retain the 2-hydrazino-2-methylpropanoic acid moiety attached to an aromatic ring. This hydrazine group is crucial for the irreversible inhibition of the AADC enzyme, which is responsible for metabolizing Levodopa to dopamine in the periphery [5] [8].
  • Key Structural Difference: In 3-Bromo Carbidopa, a bromine atom (-Br) is substituted at the 3-position of the catechol ring (the benzene ring bearing two adjacent hydroxyl groups, -OH). This contrasts with the parent Carbidopa molecule, which has hydrogen atoms at all positions (3, 4, 5, 6) on this ring [6] [10].
  • Comparison with Levodopa: Levodopa (L-DOPA), the therapeutic partner of Carbidopa, shares the same catechol ring structure (3,4-dihydroxyphenyl) but lacks the hydrazine group and methyl substitution on the alpha carbon of the propanoic acid chain. Its structure is defined as 3-(3,4-dihydroxyphenyl)-L-alanine.

Table 1: Structural and Chemical Comparison of 3-Bromo Carbidopa, Carbidopa, and Levodopa

Property3-Bromo CarbidopaCarbidopaLevodopa
Chemical Name3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid(2S)-3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid
Molecular FormulaC₁₀H₁₃BrN₂O₄C₁₀H₁₄N₂O₄C₉H₁₁NO₄
Molecular Weight (g/mol)305.13226.23197.19
CAS Number1246819-09-928860-95-959-92-7
Key Functional GroupsCatechol (dihydroxyphenyl) ring with Br at position 3; Hydrazino group; Methylated alpha carbon; Carboxylic acidCatechol ring; Hydrazino group; Methylated alpha carbon; Carboxylic acidCatechol ring; Amino group; Carboxylic acid

The introduction of the bromine atom significantly alters properties critical to pharmaceutical science:

  • Polarity & Lipophilicity: The large, hydrophobic bromine atom increases lipophilicity compared to Carbidopa, potentially altering its chromatographic retention times and membrane permeability. This is reflected in its calculated XLogP3 value of -1.5, indicating it is less polar than Carbidopa (estimated XLogP3 ~ -2.0 or lower) [6].
  • Steric Effects: The bromine atom creates steric hindrance around the catechol ring, potentially interfering with its ability to bind to metal ions or enzymes like AADC. Unlike Carbidopa, 3-Bromo Carbidopa lacks significant AADC inhibitory activity and has no known therapeutic application [6] [10].
  • Spectroscopic Signatures: The bromine atom provides a distinct mass spectrometry signature (characteristic isotope pattern due to ⁷⁹Br and ⁸¹Br) and influences NMR chemical shifts, aiding its identification [6] [10].

Role as a Pharmaceutical Impurity and Synthetic Byproduct

3-Bromo Carbidopa is primarily recognized as a process-related impurity generated during the chemical synthesis of Carbidopa. Its formation is a critical quality consideration in pharmaceutical manufacturing.

  • Origin in Synthesis: The established industrial synthesis of Carbidopa involves modified Strecker reactions, hydrazination, and hydrolysis steps starting from precursors like vanillin or arylacetones [5] [6]. Bromination steps may be intentionally employed in some synthetic routes to generate key intermediates. Unintended bromination can occur if bromine-containing reagents or solvents contaminate the reaction mixture, or if harsh conditions lead to electrophilic aromatic substitution on the electron-rich catechol ring of Carbidopa itself. The 3-position is particularly susceptible to electrophilic attack [6] [10].
  • Specific Brominating Agents: Common reagents implicated in its formation include N-Bromosuccinimide (NBS) and molecular bromine (Br₂), often used in solvents like Dimethylformamide (DMF) or dichloromethane [6].
  • Industrial Purification Challenge: Removing 3-Bromo Carbidopa from the final Carbidopa API requires rigorous purification techniques such as recrystallization or preparative chromatography due to its structural similarity to the desired product. Its presence, even at low levels (e.g., >0.1%), can be indicative of suboptimal process control [6] [10].

Table 2: Synthesis and Control of 3-Bromo Carbidopa as an Impurity

AspectDetails
Primary OriginUnintended electrophilic bromination (aromatic substitution) of Carbidopa or its synthetic intermediates.
Key Reagents Causing FormationN-Bromosuccinimide (NBS), Bromine (Br₂)
Typical Reaction SolventDimethylformamide (DMF), Acetonitrile
Control Strategy- Optimization of reaction conditions (temperature, stoichiometry, reagent purity) - Purification via recrystallization (e.g., using water, ethanol, acetic acid) or chromatography (HPLC, preparative TLC) - Rigorous in-process testing using HPLC
Designation in PharmacopoeiasIdentified as Carbidopa BP Impurity I (HTS-C-017I) and Carbidopa EP Impurity J (HTS-C-017J) [10]

The presence of 3-Bromo Carbidopa in Carbidopa APIs or finished dosage forms (like levodopa/carbidopa combinations) is strictly monitored. Regulatory guidelines (e.g., ICH Q3A/B) mandate identification and control of such potential genotoxic impurities or significant unidentified impurities exceeding threshold levels [6] [10]. Its detection triggers investigations into the synthetic process and purification efficacy.

Significance in Analytical Chemistry and Drug Development

Properties

CAS Number

1246819-09-9

Product Name

3-Bromo Carbidopa

IUPAC Name

3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.128

InChI

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17)

InChI Key

FHNPUJKHGIKUPC-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C(=C1)Br)O)O)(C(=O)O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.